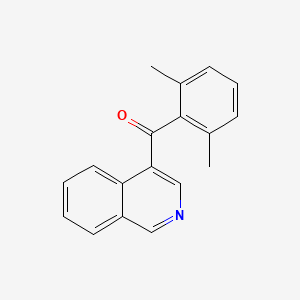

4-(2,6-Dimethylbenzoyl)isoquinoline

Übersicht

Beschreibung

4-(2,6-Dimethylbenzoyl)isoquinoline is an organic compound belonging to the class of isoquinolines Isoquinolines are aromatic heterocyclic compounds that contain a benzene ring fused to a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Dimethylbenzoyl)isoquinoline can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. This reaction proceeds via cyclization under acidic conditions to form the isoquinoline core .

Another method involves the use of aryne intermediates generated in situ. This approach employs an aza Diels-Alder reaction with 1,2,4-triazines as dienes and aryne intermediates as dienophiles. The reaction is typically carried out in anhydrous toluene at elevated temperatures under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes. The choice of method depends on factors such as yield, purity, cost, and environmental considerations. Catalysts and reaction conditions are optimized to ensure efficient and sustainable production.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2,6-Dimethylbenzoyl)isoquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can yield dihydroisoquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydroisoquinolines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies indicate that isoquinoline derivatives exhibit notable antimicrobial properties. For instance, compounds related to isoquinoline have demonstrated effectiveness against various pathogens, including bacteria and fungi. Specifically, derivatives of isoquinoline have been synthesized and evaluated for their antibacterial and antifungal activities. The synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives has shown moderate to good antitubercular activity against Mycobacterium tuberculosis H37Rv, with minimum inhibitory concentrations (MIC) ranging from 9.2 to 106.4 μM .

Anticancer Potential

Isoquinoline derivatives have been investigated for their anticancer properties. Research has highlighted the potential of certain isoquinoline compounds to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. This is particularly relevant in the context of developing new chemotherapeutic agents that target specific pathways involved in tumor growth .

Neuroprotective Effects

Isoquinoline alkaloids have been shown to possess neuroprotective effects, making them candidates for treating neurodegenerative diseases. For example, certain isoquinoline derivatives have demonstrated the ability to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. This inhibition can enhance cholinergic transmission and potentially improve cognitive functions .

Agricultural Applications

Beyond medicinal uses, isoquinoline derivatives are also explored in agricultural science. They have been identified as potential agents for pest control due to their ability to inhibit chitin synthesis in insects . This application highlights the versatility of 4-(2,6-Dimethylbenzoyl)isoquinoline in both health and agricultural sectors.

Synthesis and Structural Modifications

The synthesis of this compound can be achieved through various methods, including acylation reactions involving isoquinoline and substituted benzoyl chlorides. The structural modifications of isoquinolines can lead to enhanced biological activities by altering pharmacokinetic properties or increasing selectivity towards specific biological targets .

Case Studies and Research Findings

Several studies underscore the significance of isoquinoline derivatives:

- Study on Antitubercular Activity : A recent investigation synthesized various 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives which exhibited promising antitubercular activity against M. tuberculosis with comparative efficacy to standard drugs like isoniazid .

- Neuroprotective Properties : Research has indicated that certain isoquinoline alkaloids can protect neuronal cells from oxidative stress and apoptosis, suggesting potential therapeutic roles in neurodegenerative diseases .

Data Table: Overview of Biological Activities

Wirkmechanismus

The mechanism of action of 4-(2,6-Dimethylbenzoyl)isoquinoline involves its interaction with various molecular targets and pathways. In biological systems, it may exert effects by binding to specific receptors or enzymes, modulating their activity. For example, isoquinoline derivatives have been shown to interact with neurotransmitter receptors, influencing neuronal signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Isoquinoline: The parent compound, which lacks the 2,6-dimethylbenzoyl group.

Quinoline: A structurally related compound with a nitrogen atom in a different position.

Benzylisoquinoline: Contains a benzyl group instead of a benzoyl group.

Uniqueness

4-(2,6-Dimethylbenzoyl)isoquinoline is unique due to the presence of the 2,6-dimethylbenzoyl group, which imparts distinct chemical properties and potential applications. This structural modification can enhance its biological activity and specificity compared to other isoquinoline derivatives.

Biologische Aktivität

4-(2,6-Dimethylbenzoyl)isoquinoline is a compound of interest due to its diverse biological activities. This article provides an in-depth examination of its biological effects, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C17H17NO

CAS Number: 1187171-86-3

Molecular Weight: 263.33 g/mol

The compound features an isoquinoline core substituted with a 2,6-dimethylbenzoyl group, which is crucial for its biological activity.

This compound exhibits various biological activities through multiple mechanisms:

- Antimicrobial Activity: The compound has shown promising results against several bacterial strains, particularly Mycobacterium species. Its effectiveness can be attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.

- Cytotoxic Effects: Studies indicate that this compound can induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function.

- Enzyme Inhibition: It has been observed to inhibit specific enzymes involved in critical metabolic processes, thereby affecting cell proliferation and survival.

Biological Activity Data

The following table summarizes the biological activity data for this compound against various pathogens:

| Pathogen | MIC (µg/mL) | Mechanism of Action |

|---|---|---|

| Mycobacterium tuberculosis | 3.125 | Cell wall synthesis inhibition |

| Staphylococcus aureus | 12.5 | Disruption of cell membrane integrity |

| Escherichia coli | 25 | Inhibition of protein synthesis |

| Candida albicans | 15 | Disruption of ergosterol biosynthesis |

Case Studies

- Antimycobacterial Activity: A study examining the antimycobacterial properties of various isoquinoline derivatives highlighted that this compound exhibited significant activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 3.125 µg/mL. This suggests potential for further development as an anti-tuberculosis agent .

- Cytotoxicity in Cancer Models: In vitro studies demonstrated that this compound induced apoptosis in several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the activation of caspases and the release of cytochrome c from mitochondria, indicating its potential as a chemotherapeutic agent .

- Enzyme Inhibition Studies: Research has shown that this compound inhibits specific enzymes related to cancer metabolism, which may contribute to its cytotoxic effects. For instance, it was found to inhibit topoisomerase II activity, a key enzyme involved in DNA replication and repair .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests:

- Absorption: Rapidly absorbed following oral administration.

- Distribution: Widely distributed in tissues, particularly in the liver and kidneys.

- Metabolism: Metabolized primarily in the liver through cytochrome P450 enzymes.

- Excretion: Excreted via urine as both unchanged compound and metabolites.

Eigenschaften

IUPAC Name |

(2,6-dimethylphenyl)-isoquinolin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO/c1-12-6-5-7-13(2)17(12)18(20)16-11-19-10-14-8-3-4-9-15(14)16/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJKWXIMRYIYIGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)C2=CN=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.